1-Bromo-4-(chloromethyl)-2-methylbenzene
Overview
Description
“1-Bromo-4-(chloromethyl)-2-methylbenzene” is an aromatic organic compound with the molecular formula C8H8BrCl . It has a molecular weight of 219.51 .
Molecular Structure Analysis
The InChI code for “1-Bromo-4-(chloromethyl)-2-methylbenzene” is1S/C8H8BrCl/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Bromo-4-(chloromethyl)-2-methylbenzene” include a molecular weight of 205.48 g/mol . The compound has a XLogP3 value of 3.2, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Scientific Research Applications
Thermochemistry and Physical Properties
- Thermochemistry of Halogen-Substituted Methylbenzenes: This study investigated the vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-Bromo-4-(chloromethyl)-2-methylbenzene. The research focused on establishing experimental measurements and developing group-additivity procedures for estimating enthalpies of these compounds (Verevkin et al., 2015).
Synthetic Applications
- Regioselective Bromination and Derivatives Synthesis: This research describes the selective bromination of dimethylbenzenes and the synthesis of brominated products, including derivatives of 1-bromo-4-(bromomethyl)-dimethylbenzene. It illustrates the utility of these brominated compounds in producing sulfur-containing quinone derivatives (Aitken et al., 2016).
- Synthesis of Poly(p-arylene vinylene) Precursors: The polymerisation of chloromethyl-4-(n-butylsulfinyl)methylbenzene was studied, revealing insights into the mechanisms leading to high and low molecular weight polymer fractions. This research highlights the potential use of similar compounds in polymer synthesis (Hontis et al., 1999).
Chemical Reactions and Interactions
- Liquid-phase Oxidation Catalysis: A study on the liquid-phase oxidation of methylbenzenes, including bromo- and chloro-substituted derivatives, revealed high selectivity in obtaining benzyl acetates and benzaldehydes. This research is significant for understanding the reactions of compounds like 1-Bromo-4-(chloromethyl)-2-methylbenzene in the presence of catalysts (Okada & Kamiya, 1981).
properties
IUPAC Name |
1-bromo-4-(chloromethyl)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIUFUSYLQYGNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596889 | |
Record name | 1-Bromo-4-(chloromethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(chloromethyl)-2-methylbenzene | |
CAS RN |
149104-97-2 | |
Record name | 1-Bromo-4-(chloromethyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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